1-[(3-Aminopropyl)sulfanyl]-4-fluorobenzene
Overview
Description
1-[(3-Aminopropyl)sulfanyl]-4-fluorobenzene, also known as 4-Fluoroamphetamine (4-FA), is a synthetic molecule belonging to the amphetamine class of drugs. It is a popular research chemical that has gained attention due to its potential therapeutic applications.
Scientific Research Applications
Fluorinated Compounds in Materials Science
Fluorinated compounds are known for their unique physicochemical properties, including extreme chemical inertness, thermal stability, and a propensity for phase segregation. Research into proteins designed with fluorinated amino acids aims to harness these properties for enhanced stability against chemical and thermal denaturation while retaining biological activity. The use of highly fluorinated analogs of hydrophobic amino acids in protein design is an emerging strategy to create proteins with novel chemical and biological properties (Buer & Marsh, 2012).
Sulfonamide Derivatives in Medicinal Chemistry
Sulfonamides represent a class of synthetic antimicrobial drugs with a long history in treating infective diseases. The structural modification of classical antibacterial aminobenzenesulfonamide has led to a wide spectrum of bioactive sulfonamide derivatives with broad medicinal applications. These derivatives exhibit antimicrobial, anticancer, antiparasitic, anti-inflammatory, anticonvulsant, antiglaucoma, antidiabetic, and antiepileptic activities. This comprehensive review of sulfonamide-based research underscores the potential for designing new drug molecules with broad spectrum, high activity, and low toxicity (He Shichao et al., 2016).
Environmental Impact and Degradation
The environmental impact and degradation pathways of polyfluoroalkyl chemicals have been extensively reviewed. These chemicals, containing perfluoroalkyl moieties, are widely used in industrial and commercial applications, leading to concerns about their persistent and toxic profiles. Studies focus on microbial degradation as a key process in evaluating the environmental fate and effects of these chemicals. This research direction is crucial for understanding the biodegradation pathways, half-lives, and potential defluorination of fluorinated compounds, which could indirectly relate to the environmental considerations for compounds like "1-[(3-Aminopropyl)sulfanyl]-4-fluorobenzene" (Jinxia Liu & Sandra Mejia Avendaño, 2013).
Mechanism of Action
Target of Action
It’s structurally similar to s-propylamine-l-cysteine, which targets arginase-1 . Arginase-1 is an enzyme that plays a crucial role in the urea cycle, converting L-arginine into L-ornithine and urea .
Mode of Action
Based on its structural similarity to s-propylamine-l-cysteine, it may interact with its target enzyme to modulate its activity
Biochemical Pathways
If it indeed targets arginase-1 like s-propylamine-l-cysteine, it could potentially influence the urea cycle and nitric oxide synthesis .
Result of Action
If it acts similarly to S-propylamine-L-cysteine, it could potentially modulate the activity of Arginase-1, thereby influencing the urea cycle and nitric oxide synthesis . .
properties
IUPAC Name |
3-(4-fluorophenyl)sulfanylpropan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNS/c10-8-2-4-9(5-3-8)12-7-1-6-11/h2-5H,1,6-7,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGFSXFABRSWLDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SCCCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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